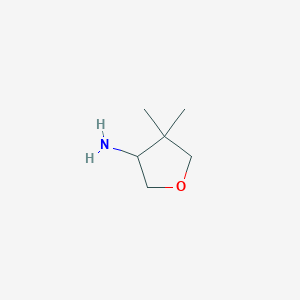
4,4-Dimethyltetrahydrofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyltetrahydrofuran-3-amine: is an organic compound with the molecular formula C6H13NO . It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of two methyl groups at the 4-position and an amine group at the 3-position. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltetrahydrofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4,4-dimethyltetrahydrofuran.
Amination Reaction: The key step involves the introduction of the amine group at the 3-position. This can be achieved through various amination reactions, such as reductive amination or nucleophilic substitution.
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents include amines, reducing agents, and catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
化学反応の分析
Types of Reactions: 4,4-Dimethyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines.
科学的研究の応用
Chemistry: 4,4-Dimethyltetrahydrofuran-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new chemical compounds.
Biology: In biological research, the compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides, nucleotides, and other biomolecules to study their functions and interactions.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and resins.
作用機序
The mechanism of action of 4,4-Dimethyltetrahydrofuran-3-amine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects.
Molecular Targets and Pathways:
Enzymes: The compound can act as an enzyme inhibitor or activator, affecting enzymatic reactions and metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Nucleic Acids: The compound can interact with DNA or RNA, influencing gene expression and protein synthesis.
類似化合物との比較
Tetrahydrofuran (THF): A parent compound with a similar ring structure but lacking the methyl and amine groups.
4-Methyltetrahydrofuran-3-amine: A related compound with only one methyl group at the 4-position.
3-Aminotetrahydrofuran: A compound with an amine group at the 3-position but lacking the methyl groups.
Uniqueness: 4,4-Dimethyltetrahydrofuran-3-amine is unique due to the presence of two methyl groups at the 4-position and an amine group at the 3-position. This specific structural configuration imparts distinct chemical and physical properties, making it valuable for various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
特性
IUPAC Name |
4,4-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-8-3-5(6)7/h5H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFXMSJDPBSIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8011642.png)
![Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B8011653.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)









